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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of JAB-3068 has been discontinued by Jacobio Pharmaceuticals

in favor of a second-generation inhibitor, JAB-3312. As a result, publicly available in-depth

preclinical data and detailed experimental protocols for JAB-3068 are limited. This guide

provides a comprehensive overview based on the available information.

Executive Summary
JAB-3068 is a potent, orally bioavailable, allosteric inhibitor of the Src homology-2 domain-

containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine

phosphatase that plays a critical role in cell growth and differentiation by modulating the RAS-

mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of the SHP2-

mediated MAPK pathway is a key driver in various human cancers, making it a compelling

target for therapeutic intervention. JAB-3068 was developed to inhibit SHP2 activity, thereby

blocking downstream signaling and impeding the proliferation of cancer cells dependent on this

pathway.[2] Additionally, JAB-3068 has been suggested to possess immunomodulatory

properties by enhancing the anti-tumor activity of CD8+ T cells.[3]

Core Mechanism of Action
JAB-3068 functions as an allosteric inhibitor of SHP2.[3] Unlike active-site inhibitors, allosteric

inhibitors bind to a site remote from the catalytic center, inducing a conformational change that

locks the enzyme in an inactive state. This mechanism prevents the dephosphorylation of
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SHP2 substrates, which is a crucial step in the activation of the RAS-MAPK signaling cascade.

The inhibition of SHP2 by JAB-3068 leads to the suppression of downstream signaling, most

notably a reduction in the phosphorylation of ERK (p-ERK), a key effector in the MAPK

pathway.[4]

The SHP2 Signaling Pathway and Point of Intervention
SHP2 is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-

MAPK pathway. Upon growth factor binding to an RTK, SHP2 is recruited to the activated

receptor complex where it dephosphorylates specific substrates, leading to the activation of

RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. JAB-3068
intervenes by locking SHP2 in its inactive conformation, thus preventing the initiation of this

signaling cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10824661?utm_src=pdf-body
https://www.researchgate.net/publication/326013854_Inhibition_of_SHP2_by_new_compounds_induces_differential_effects_on_RASRAFERK_and_PI3KAKT_pathways_in_different_cancer_cell_types
https://www.benchchem.com/product/b10824661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine
Kinase (RTK)

SHP2 (Inactive)

Recruits & Activates

Growth Factor

Binds

SHP2 (Active)

JAB-3068

GRB2/SOS

Activates

RAS-GDP

Promotes GDP-GTP
Exchange

RAS-GTP

RAF

Activates

MEK

Phosphorylates

ERK

Phosphorylates

p-ERK

Gene Transcription
(Proliferation, Survival)

Translocates & Activates

Click to download full resolution via product page

Figure 1: JAB-3068 Mechanism in the SHP2 Signaling Pathway
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Quantitative Data
Detailed preclinical quantitative data for JAB-3068 is not extensively available in the public

domain. The following table summarizes the known values.

Parameter Value Target/Cell Line Reference

Biochemical IC50 25.8 nM SHP2 Not publicly available

Cellular IC50 2.17 µM

KYSE-520

(Esophageal

Squamous Cell

Carcinoma)

Not publicly available

Clinical Dose Range 50-300 mg QD
Advanced Solid

Tumors

Experimental Protocols
Specific, detailed experimental protocols for JAB-3068 have not been publicly released.

However, based on standard methodologies for the characterization of SHP2 inhibitors, the

following outlines the likely experimental approaches that were used.

Biochemical Assays (General Protocol)
Objective: To determine the in vitro potency of JAB-3068 against purified SHP2 enzyme.

Enzyme: Recombinant human SHP2 protein.

Substrate: A synthetic phosphopeptide, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl

Phosphate).

Assay Principle: The phosphatase activity of SHP2 is measured by the dephosphorylation of

the substrate, leading to a fluorescent signal.

Procedure:

SHP2 enzyme is incubated with varying concentrations of JAB-3068 in an assay buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b10824661?utm_src=pdf-body
https://www.benchchem.com/product/b10824661?utm_src=pdf-body
https://www.benchchem.com/product/b10824661?utm_src=pdf-body
https://www.benchchem.com/product/b10824661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The substrate is added to initiate the reaction.

The reaction is incubated at a controlled temperature.

The fluorescence signal is measured using a plate reader.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cellular Assays (General Protocol)
Objective: To assess the effect of JAB-3068 on SHP2 signaling and cell proliferation in cancer

cell lines.

Cell Lines: Cancer cell lines with known dependence on the MAPK pathway (e.g., KRAS-

mutant cell lines).

Western Blotting for p-ERK:

Cells are treated with a range of JAB-3068 concentrations.

Cell lysates are prepared and subjected to SDS-PAGE.

Proteins are transferred to a membrane and probed with antibodies specific for p-ERK,

total ERK, and a loading control (e.g., β-actin).

The intensity of the bands is quantified to determine the reduction in p-ERK levels.

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo):

Cells are seeded in 96-well plates and treated with various concentrations of JAB-3068.

After a defined incubation period (e.g., 72 hours), a reagent that measures cell viability is

added.

The signal (absorbance or luminescence) is read, and IC50 values are determined.

In Vivo Efficacy Studies (General Protocol)
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Objective: To evaluate the anti-tumor activity of JAB-3068 in animal models.

Animal Model: Immunocompromised mice bearing xenograft tumors from human cancer cell

lines.

Procedure:

Tumor cells are implanted subcutaneously into the mice.

Once tumors reach a palpable size, mice are randomized into treatment and control

groups.

JAB-3068 is administered orally at various doses and schedules.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors are excised and may be used for pharmacodynamic

analysis (e.g., Western blotting for p-ERK).
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Figure 2: Generalized Workflow for a Xenograft Efficacy Study
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Clinical Development and Discontinuation
JAB-3068 entered a Phase 1/2a clinical trial (NCT03565003) to evaluate its safety, tolerability,

pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[5]

[6][7] The study explored various dosing schedules, including once daily, twice daily, and every

other day.[5] While monotherapy studies identified a maximum tolerated dose (MTD) and a

recommended Phase II dose (RP2D), Jacobio Pharmaceuticals ultimately decided to

discontinue the development of JAB-3068.[8][9] This decision was based on the superior

efficacy and safety profile of their second-generation SHP2 inhibitor, JAB-3312.

Conclusion
JAB-3068 was a pioneering effort in the development of allosteric SHP2 inhibitors. Its

mechanism of action, centered on the inhibition of the critical SHP2-MAPK signaling axis, laid

the groundwork for subsequent, improved therapeutic agents. While the discontinuation of its

development limits the availability of comprehensive data, the foundational understanding of its

biological activity remains valuable for researchers in the field of targeted cancer therapy. The

focus of SHP2 inhibition has now shifted to next-generation molecules with potentially

enhanced efficacy and safety profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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